(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1608986-16-8
VCID: VC0056717
InChI: InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Molecular Formula: C14H13N3O3
Molecular Weight: 271.276

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

CAS No.: 1608986-16-8

Cat. No.: VC0056717

Molecular Formula: C14H13N3O3

Molecular Weight: 271.276

* For research use only. Not for human or veterinary use.

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid - 1608986-16-8

Specification

CAS No. 1608986-16-8
Molecular Formula C14H13N3O3
Molecular Weight 271.276
IUPAC Name (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Standard InChI InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1
Standard InChI Key DWYZPDHMMZGQAP-LLVKDONJSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2

Introduction

Chemical Identity and Structural Characteristics

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is characterized by specific identifiers and structural properties that define its chemical identity. The compound belongs to the class of phenylpropanoic acid derivatives with a pyrazine carboxamido group.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identification systems as outlined in Table 1.

Table 1: Chemical Identifiers of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Identifier TypeValue
CAS Number1608986-16-8
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight271.27 g/mol
IUPAC Name(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Common SynonymsBortezomib (2R)-Acid; (pyrazine-2-carbonyl)-D-phenylalanine
InChIInChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1
InChI KeyDWYZPDHMMZGQAP-LLVKDONJSA-N
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2

The compound is registered with the specific CAS number 1608986-16-8, distinguishing it from its structural isomers and related compounds . Its molecular formula C₁₄H₁₃N₃O₃ indicates a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms .

Structural Features

The chemical structure of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid comprises several key features:

  • A phenyl ring connected to the main carbon chain

  • A carboxylic acid group

  • An amide linkage connected to a pyrazine ring

  • An R-configuration at the chiral center

This specific stereochemistry is crucial for its biological activity and distinguishes it from the S-isomer . The R-configuration gives the molecule a distinct spatial arrangement that affects its interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid determine its behavior in various environments and applications.

Physical Properties

The compound exists as a solid at room temperature, with specific physical characteristics that are important for its handling, storage, and application.

Table 2: Physical Properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

PropertyValueSource
Physical StateSolid
AppearanceWhite to off-white powder
Density1.323±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol, DMSO
Storage ConditionStore at 2-8°C, sealed in dry container

Chemical Properties

The chemical properties of this compound are determined by its functional groups, which influence its reactivity patterns.

The molecule contains:

  • A carboxylic acid group that can participate in acid-base reactions and esterification

  • An amide bond that contributes to its stability but can undergo hydrolysis under certain conditions

  • A pyrazine ring that can engage in various aromatic reactions

  • A phenyl group that can undergo aromatic substitution reactions

These functional groups make the compound versatile in organic synthesis and pharmaceutical applications.

Synthesis and Preparation

The synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid typically involves specific reaction pathways that ensure the correct stereochemistry is maintained.

Synthetic Routes

The primary synthetic approach involves the reaction between pyrazine-2-carbonyl chloride and D-phenylalanine or its derivatives. This reaction creates the critical amide bond while preserving the chiral center's configuration.

The general synthetic route can be outlined as follows:

  • Activation of pyrazine-2-carboxylic acid to form the corresponding acid chloride

  • Reaction of the acid chloride with D-phenylalanine under controlled conditions

  • Purification to obtain the target compound with high stereochemical purity

This synthesis requires careful control of reaction conditions to prevent racemization of the chiral center, which would compromise the compound's stereochemical integrity and potentially its biological activity.

Purification Methods

After synthesis, the compound typically undergoes purification processes to achieve the desired purity for research or pharmaceutical applications. Common purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Preparative HPLC

Commercial samples of the compound are typically available with a minimum purity of 95-98% .

Comparison with the (S)-Isomer

One of the significant aspects of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is its relationship to the corresponding (S)-isomer. These stereoisomers have identical molecular formulas and similar physical properties but differ in their spatial arrangement and potentially in their biological activities.

Structural Comparison

Both the (R)- and (S)-isomers have the same molecular formula (C₁₄H₁₃N₃O₃) and molecular weight (271.27 g/mol), but they differ in the configuration at the chiral center . The (S)-isomer (CAS: 114457-94-2) has the opposite spatial arrangement at the stereogenic center compared to the (R)-isomer .

Property Differences

While sharing many physical properties, certain differences exist between the isomers:

Table 3: Comparison of (R)- and (S)-Isomers

Property(R)-Isomer(S)-IsomerSource
CAS Number1608986-16-8114457-94-2
Melting PointNot reported166-169°C
Relation to BortezomibReferred to as Bortezomib (2R)-AcidKnown as Bortezomib Impurity B
InChI KeyDWYZPDHMMZGQAP-LLVKDONJSA-NDWYZPDHMMZGQAP-NSHDSACASA-N

The difference in stereochemistry between these isomers is critical, as it may lead to significant differences in biological activity, particularly in pharmaceutical applications where stereochemistry often plays a crucial role in drug-target interactions .

Applications in Research and Industry

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has several important applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound's primary significance lies in its relationship to Bortezomib, a proteasome inhibitor used in cancer therapy, particularly for multiple myeloma treatment . Specifically, the compound is referred to as "Bortezomib (2R)-Acid," suggesting its role as a key intermediate or precursor in Bortezomib synthesis .

The R-configuration at the chiral center is particularly important for pharmaceutical applications, as it may influence:

Research Applications

Beyond its pharmaceutical relevance, the compound serves several research purposes:

  • As a standard or reference material for analytical methods development

  • For structure-activity relationship studies in medicinal chemistry

  • As a building block for the synthesis of more complex molecules with potential biological activities

  • In chiral separation technology development

Research facilities and pharmaceutical companies utilize this compound for these diverse applications, contributing to its commercial significance .

Hazard TypeClassificationSource
Signal WordWarning
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261, P280, P301+P312, P302+P352, P305+P351+P338
GHS PictogramGHS07 (Exclamation mark)
SpecificationTypical ValueSource
Minimum Purity95-98%
FormSolid
ColorWhite to Light Beige
PackagingVarious (typically in glass vials or bottles)
Lead TimeTypically 1-2 weeks for delivery
Storage Recommendations2-8°C, sealed in dry container

These specifications are important considerations for researchers when sourcing the compound for their specific applications.

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